4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by its diverse biological activities and applications in medicinal chemistry. Its molecular formula is , with a molecular weight of 284.64 g/mol. The compound features a chloro group, two methoxy groups, and a trifluoromethyl group, which contribute to its unique chemical properties and potential biological activities.
This compound can be synthesized through various methods involving the reaction of suitable precursors under controlled conditions. The availability of starting materials and reagents influences the efficiency and yield of the synthesis process.
4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline is classified as a quinazoline derivative, which is known for its pharmacological significance, particularly in the development of anticancer agents and other therapeutic drugs.
The synthesis of 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline typically involves several steps:
The typical yield for this synthesis can reach up to 98%, depending on the specific reaction conditions and purity of starting materials used . The characterization of the product can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The molecular structure of 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline includes:
The canonical SMILES representation is C1=CC2=C(C=C1C(F)(F)F)C(=NC=N2)Cl
.
Key structural data includes:
4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets in biological systems. Quinazoline derivatives are known to inhibit various growth factors, particularly those involved in cancer cell proliferation.
Research indicates that these compounds may interfere with signaling pathways related to epidermal growth factor receptors, leading to anti-proliferative effects on cancer cells.
The compound exhibits properties typical of halogenated heterocycles, including:
Relevant data on melting point and boiling point would require experimental determination due to variability based on purity and environmental conditions.
4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline has several applications in scientific research:
The quinazoline core of 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline consists of a fused bicyclic system featuring a benzene ring conjugated with a pyrimidine ring. This planar, electron-deficient heterocyclic scaffold provides a rigid platform for intermolecular interactions, particularly in biological targets. The compound’s systematic name, 4-chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline, precisely denotes the positions of its key substituents: chlorine at C4, methoxy groups at C6 and C7, and a trifluoromethyl group (–CF3) at C2. Its molecular formula is C11H8ClF3N2O2, with a molecular weight of 292.64 g/mol [2] [8].
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 951904-96-4 |
Molecular Formula | C11H8ClF3N2O2 |
Molecular Weight | 292.64 g/mol |
SMILES Notation | COC1=C(C=C2C(=C1)C(=NC(=N2)C(F)(F)F)Cl)OC |
InChI Key | YMCGAIKBFPLEEO-UHFFFAOYSA-N |
The chlorine atom at C4 confers electrophilicity, enabling nucleophilic substitution reactions essential for further derivatization. The C2-trifluoromethyl group contributes steric bulk and electron-withdrawing properties, while the C6/C7 methoxy groups enhance solubility and electron-donating capabilities [2].
Quinazolines emerged as privileged scaffolds in medicinal chemistry following the discovery of natural alkaloids like vasicine in the 19th century. The 20th century witnessed synthetic advances enabling systematic exploration of quinazoline bioactivity, culminating in FDA-approved drugs such as gefitinib (EGFR inhibitor, 2003) and vandetanib (multi-kinase inhibitor, 2011) for oncology [5]. The structural evolution toward complex substitutions—including chloro, alkoxy, and fluoroalkyl groups—aimed to optimize target affinity and pharmacokinetics. 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline represents a modern iteration of this trajectory, designed to leverage synergistic substituent effects observed in earlier pharmacologically active quinazolines [4] [5]. Notably, its trifluoromethyl group mirrors broader trends in medicinal chemistry, where fluorine incorporation improves metabolic stability and membrane permeability. The dimethoxy motif echoes topoisomerase inhibitors like indenoisoquinolines, where analogous substitutions enhance DNA-binding interactions [3].
The strategic placement of chloro, dimethoxy, and trifluoromethyl groups creates a multifunctional pharmacophore with tailored electronic and steric properties:
Table 2: Substituent Contributions to Molecular Properties
Substituent | Electronic Effect | Role in Molecular Interactions | Biological Impact |
---|---|---|---|
C4-Chloro | σp = +3.11 (Hammett) | Leaving group for derivatization; halogen bonding | Facilitates covalent modification |
C6/C7-Dimethoxy | σp = –0.27 | H-bond acceptor; enhances solubility | Promotes DNA/protein intercalation |
C2-Trifluoromethyl | σp = +3.28 | Lipophilicity booster; metabolic shield | Improves membrane permeability |
These substituents collectively enable dual targeting capabilities. For example, the chloro and trifluoromethyl groups are hallmarks of kinase inhibitor pharmacophores (e.g., vandetanib), while dimethoxy substitutions appear in topoisomerase poisons like indenoisoquinolines [3] [5]. This positions 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline as a versatile intermediate for oncology-focused drug discovery.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1